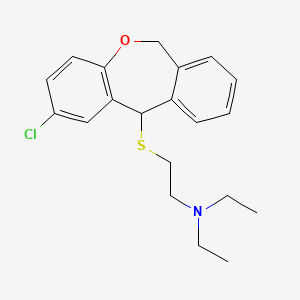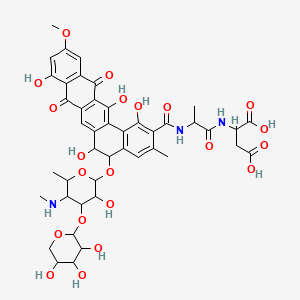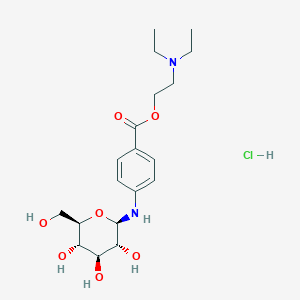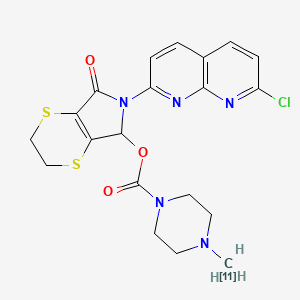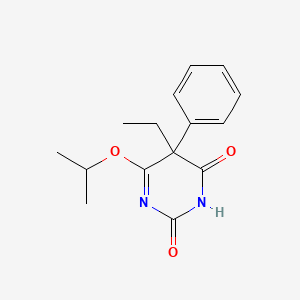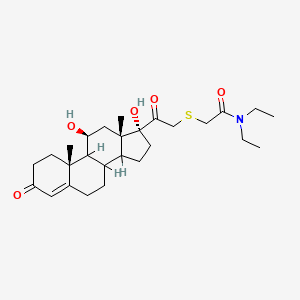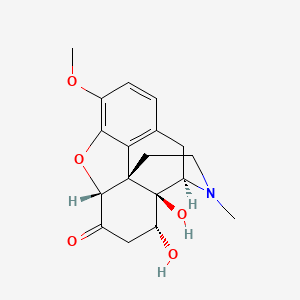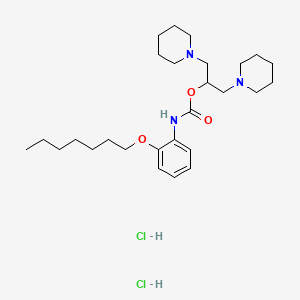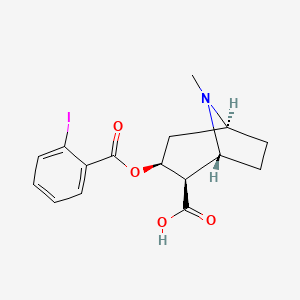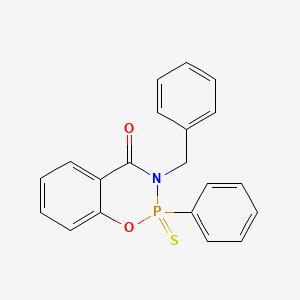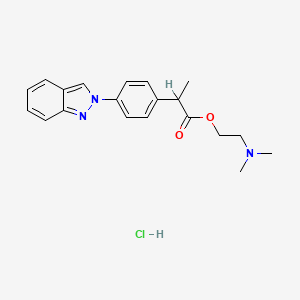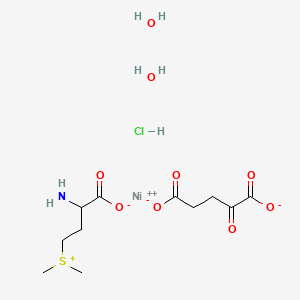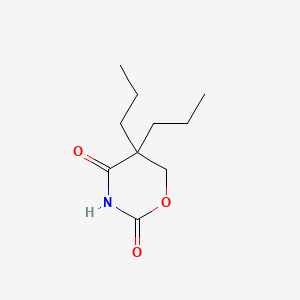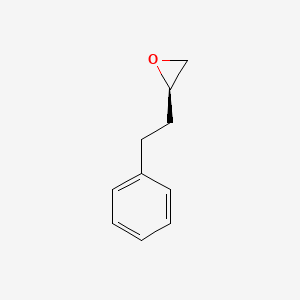
(2R)-2-(2-Phenylethyl)oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(2-Phenylethyl)oxirane is an organic compound characterized by an oxirane ring (a three-membered cyclic ether) attached to a phenylethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2-Phenylethyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of styrene oxide with a Grignard reagent derived from phenylethyl bromide. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like diethyl ether or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using catalysts to enhance the reaction efficiency and yield. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact.
化学反応の分析
Types of Reactions
(2R)-2-(2-Phenylethyl)oxirane can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted oxirane derivatives.
科学的研究の応用
(2R)-2-(2-Phenylethyl)oxirane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a chiral intermediate in the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of (2R)-2-(2-Phenylethyl)oxirane involves the interaction of the oxirane ring with various molecular targets. The ring strain in the oxirane makes it highly reactive, allowing it to undergo ring-opening reactions with nucleophiles. These reactions can lead to the formation of new chemical bonds and the modification of molecular structures.
類似化合物との比較
Similar Compounds
Styrene oxide: Similar in structure but lacks the phenylethyl group.
Phenyl glycidyl ether: Contains an oxirane ring attached to a phenyl group via an ether linkage.
Epichlorohydrin: Contains an oxirane ring with a chloromethyl group.
Uniqueness
(2R)-2-(2-Phenylethyl)oxirane is unique due to the presence of both the oxirane ring and the phenylethyl group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
141036-66-0 |
|---|---|
分子式 |
C10H12O |
分子量 |
148.20 g/mol |
IUPAC名 |
(2R)-2-(2-phenylethyl)oxirane |
InChI |
InChI=1S/C10H12O/c1-2-4-9(5-3-1)6-7-10-8-11-10/h1-5,10H,6-8H2/t10-/m1/s1 |
InChIキー |
JVGAGAVQROERFI-SNVBAGLBSA-N |
異性体SMILES |
C1[C@H](O1)CCC2=CC=CC=C2 |
正規SMILES |
C1C(O1)CCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


